molecular formula C14H18N4O4 B3019631 Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate CAS No. 2007909-99-9

Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B3019631
CAS No.: 2007909-99-9
M. Wt: 306.322
InChI Key: YQMHJJJCEBIDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C14H18N4O4. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by its fusion with a pyridine ring. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amino group during the synthesis. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The triazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the amino group.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole and pyridine rings.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with enzymes and receptors. The ethyl ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets .

Properties

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]triazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-5-21-12(19)11-10-7-6-9(8-18(10)17-16-11)15-13(20)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHJJJCEBIDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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